molecular formula C9H8Cl2O3 B2650782 2-(2,3-Dichlorophenoxy)propanoic acid CAS No. 55507-94-3

2-(2,3-Dichlorophenoxy)propanoic acid

Cat. No. B2650782
CAS RN: 55507-94-3
M. Wt: 235.06
InChI Key: NWUQBIJTVNMDKJ-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.07 . It is also known by its IUPAC name this compound .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.07 and a fusion temperature of 389.64 K . The enthalpy of sublimation is 116 ± 6 kJ/mol .

Scientific Research Applications

Enantiomer Resolution and Spectroscopic Analysis

A study focused on the resolution of the enantiomers of 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid, utilizing vibrational circular dichroism (VCD) to determine their absolute configurations. This approach utilized mid-infrared VCD and ab initio predictions to unambiguously determine the configurations, highlighting the compound's significance in stereochemical analyses (Jiangtao He & P. Polavarapu, 2005).

Environmental Impact and Remediation Techniques

Research into the environmental impact of related chlorophenoxyacetic acids, like 2,4-D, has led to the development of new remediation techniques. Studies have explored the bacterial degradation of these compounds, demonstrating the potential of microbial interventions in mitigating environmental contamination. For example, strains capable of degrading 2,3-dichloro-1-propanol, a related compound, were isolated, indicating a pathway for bioremediation of chlorinated organic pollutants (A. Effendi, S. Greenaway, & B. Dancer, 2000).

Advanced Material Synthesis

In materials science, phloretic acid, a related phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This innovative approach demonstrates the potential of 2-(2,3-Dichlorophenoxy)propanoic acid and its derivatives in the development of advanced materials with applications ranging from coatings to composites (Acerina Trejo-Machin et al., 2017).

Enhancement of Phytoremediation

The application of bacterial endophytes has been shown to enhance the phytoremediation of organochlorine herbicides, including 2,4-dichlorophenoxyacetic acid, a closely related compound. This research underscores the potential of using microbial-assisted phytoremediation to remove toxic residues from the environment, reducing the impact of widespread herbicide use (K. Germaine et al., 2006).

Electrochemical and Photocatalytic Degradation

Studies on the degradation of related compounds, such as 2,4-DP, by electrochemical methods have provided insights into effective strategies for the decontamination of water resources contaminated with chlorophenoxy herbicides. These findings highlight the applicability of electrochemical oxidation processes in the environmental management of chlorinated organic pollutants (E. Brillas et al., 2007).

Safety and Hazards

2-(2,3-Dichlorophenoxy)propanoic acid is classified as an irritant . It is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-(2,3-dichlorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-7-4-2-3-6(10)8(7)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUQBIJTVNMDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55507-94-3
Record name 2-(2,3-dichlorophenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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